molecular formula C11H14O4S B054683 Oxetan-2-ylmethyl 4-methylbenzenesulfonate CAS No. 115845-51-7

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Cat. No. B054683
CAS RN: 115845-51-7
M. Wt: 242.29 g/mol
InChI Key: UYSILSHSVRRBST-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a specialty chemical with the CAS number 115845-51-7 . It is used in various applications including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of Oxetan-2-ylmethyl 4-methylbenzenesulfonate is represented by the linear formula C11H14O4S . The InChI code for this compound is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

Oxetan-2-ylmethyl 4-methylbenzenesulfonate has a molecular weight of 242.3 . It has a boiling point of 383.817°C at 760 mmHg . The compound is a solid at room temperature . Its flash point is 185.926°C . The compound has a density of 1.263g/cm3 .

Scientific Research Applications

Synthesis of Other Compounds

Oxetan-2-ylmethyl 4-methylbenzenesulfonate is used in the synthesis of other chemical compounds. For instance, it is used to produce Toluene-4-sulfonic acid oxetan-2-ylmethyl ester .

Fluorescent Labeling Reagent

This compound has been designed and synthesized as a novel fluorescent labeling reagent. It has been successfully used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .

Determination of Free Fatty Acids

The compound has been used in the sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf samples by high performance liquid chromatography with fluorescence detection .

Medicine

Oxetan-2-ylmethyl 4-methylbenzenesulfonate is also used in medicine . However, the specific applications in this field are not detailed in the sources.

Research

This compound is used in various research studies, particularly in the field of organic chemistry .

Safety and Hazards

The safety information for Oxetan-2-ylmethyl 4-methylbenzenesulfonate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

oxetan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSILSHSVRRBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552656
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

CAS RN

115845-51-7
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyloxetane (TCI-US, 2.0 g, 23 mmol) in 10 mL of CH2Cl2 and 10 mL of pyridine was added p-toluenesulfonyl chloride (6.5 g, 34 mmol) in portions over 15 minutes. The mixture was stirred at ambient temperature for 3 hours and was quenched with 10 mL of saturated, aqueous NaHCO3. The layers were separated and the aqueous layer was extracted with three 5 mL portions of CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 70% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 243 (M+H)+, 260 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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